2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Description
Properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJJWXPLEWSYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58096-27-8, 64284-84-0 | |
| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-Pinanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1. Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxidation of isopinocampheol | PDC, CHCl, 0°C → rt | 80% |
| 2 | Cyanation | TosMIC, t-BuOK, DMSO, rt | 86% |
| 3 | Hydrolysis | AcOH, HSO, HO, reflux | 86% |
Mechanistic Insights and Stereochemical Considerations
The stereochemical integrity of the bicyclic framework is preserved throughout the synthesis due to the rigid geometry of the bicyclo[3.1.1]heptane system. Density functional theory (DFT) calculations suggest that the energy barrier for epimerization at the C3 position exceeds 25 kcal/mol, ensuring minimal racemization during the hydrolysis step.
Comparative Analysis of Alternative Routes
While the TosMIC-based route is predominant, alternative methods include:
-
Grignard Reaction: Addition of methylmagnesium bromide to the ketone intermediate, followed by oxidation (yields ≤ 70%).
-
Hydrogen Peroxide Oxidation: Direct oxidation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol using HO/WO (yields 65–72%).
The TosMIC method remains superior due to higher yields and fewer byproducts.
Characterization and Quality Control
Spectroscopic Validation:
-
-NMR (400 MHz, CDCl): δ 0.88 (s, 3H), 0.99 (d, Hz, 3H), 1.21 (s, 3H).
-
ESI-MS: Observed m/z 181.1 ([M-H]), matching the theoretical m/z 181.25 for .
Purity Assessment:
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be used to create various derivatives that have applications in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive molecules by employing it as a precursor for the introduction of functional groups through various reactions such as esterification and amination. This approach allows for the generation of compounds with enhanced biological activity.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential therapeutic properties.
Potential Therapeutic Applications
Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic effects. For instance:
- Anti-inflammatory Activity : Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Analgesic Properties : Some synthesized analogs have demonstrated pain-relieving effects in preclinical models.
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific properties.
Polymer Chemistry
The compound can be utilized in polymerization processes to create polymers with tailored properties such as increased thermal stability and mechanical strength. For example:
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure of the compound may allow it to interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Functional Group Variations
The bicyclo[3.1.1]heptane core allows for diverse functionalization. Key derivatives include:
Key Observations :
Structural Isomers and Bicyclic Variants
Variations in the bicyclic skeleton significantly alter physicochemical properties:
Key Observations :
- The [2.2.1] bicyclic system (norbornane derivative) in has distinct steric and electronic properties compared to the [3.1.1] system, affecting reactivity and stability.
Biological Activity
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, also known as D-Pinocamphone, is a bicyclic compound with a unique structure that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula: C10H16O2
- Molecular Weight: 168.24 g/mol
- CAS Registry Number: 18358-53-7
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Properties : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Antioxidant Activity : It exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted by Bennett et al. (2023) demonstrated that D-Pinocamphone significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions such as arthritis and asthma.
Case Study 2: Antioxidant Activity
Research published in the MDPI journal highlighted the ability of this compound to scavenge free radicals effectively. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure antioxidant capacity, showing a notable reduction in DPPH radicals at concentrations as low as 10 µg/mL .
Case Study 3: Antimicrobial Properties
A recent investigation into the antimicrobial properties of D-Pinocamphone revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL for both bacterial strains, indicating its potential as a natural preservative or therapeutic agent .
Q & A
What are the common synthetic routes for 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, and how do reaction conditions influence yield?
Level: Basic
Answer:
Synthesis typically involves functionalization of the bicyclo[3.1.1]heptane core. For analogous compounds (e.g., esters or aldehydes), methods include:
- Acid-catalyzed esterification of precursor alcohols (e.g., 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol with acetic anhydride) under reflux .
- Oxidation of aldehydes to carboxylic acids using mild oxidizing agents like KMnO₄ in acidic or neutral conditions .
Key variables include temperature (80–120°C for esterification), solvent polarity (e.g., toluene for non-polar intermediates), and catalyst selection (e.g., H₂SO₄ vs. enzymatic catalysts for stereocontrol). Purification often employs column chromatography or recrystallization .
How can stereochemical challenges in synthesizing the bicyclo[3.1.1]heptane core be addressed?
Level: Advanced
Answer:
The bicyclo[3.1.1]heptane structure introduces strain, complicating stereoselective synthesis. Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,3S,4S)-configured precursors) to direct ring closure .
- Asymmetric catalysis : Transition-metal catalysts (e.g., Rh or Pd with chiral ligands) for cyclopropane ring formation .
- Computational modeling : DFT calculations to predict transition states and optimize reaction pathways .
Validate outcomes via X-ray crystallography or chiral HPLC .
Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Level: Basic
Answer:
- GC-MS : Non-polar columns (e.g., HP-5 MS) for volatility assessment; retention index ~1180 under programmed heating .
- NMR : ¹³C NMR distinguishes methyl groups (δ 20–25 ppm) and the carboxylic acid (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves bicyclic proton coupling .
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for carboxylic acid quantification .
How to resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?
Level: Advanced
Answer:
Discrepancies often arise from polymorphic forms or solvent impurities. Methodological steps:
- Reproduce conditions : Compare solvent systems (e.g., aqueous vs. ethanol solubility) and crystallization protocols .
- Thermal analysis : DSC/TGA to identify polymorph transitions affecting melting points .
- Cross-validate : Use multiple sources (e.g., PubChem, NIST) for consensus data .
What methodologies are recommended for assessing the biological activity of this compound?
Level: Basic
Answer:
- Enzyme assays : Screen for inhibition/activation using target enzymes (e.g., carboxylases) in vitro .
- Cell-based studies : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 models) .
- In silico docking : Predict binding affinity to receptors using AutoDock or Schrödinger .
How can computational modeling predict the compound’s reactivity and stability?
Level: Advanced
Answer:
- Molecular dynamics (MD) : Simulate conformational stability in solvents (e.g., water vs. DMSO) .
- QSPR models : Correlate substituent effects (e.g., methyl groups) with degradation rates under UV/heat .
- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
What solvent systems are optimal for formulating this compound in aqueous assays?
Level: Basic
Answer:
- Co-solvents : Use 10–20% DMSO or ethanol to enhance solubility while minimizing cytotoxicity .
- pH adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) for improved aqueous solubility .
- Surfactants : Polysorbate-80 or cyclodextrins for colloidal dispersion in biological buffers .
How does structural modification (e.g., ester vs. carboxylic acid) impact biological activity?
Level: Advanced
Answer:
- Bioisosteric replacement : Replace -COOH with tetrazole or sulfonamide to modulate acidity and bioavailability .
- Prodrug strategies : Synthesize methyl esters for enhanced permeability, followed by enzymatic hydrolysis in vivo .
- SAR studies : Compare IC₅₀ values of derivatives against target enzymes to identify critical functional groups .
What are the key stability considerations for long-term storage?
Level: Basic
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid .
- Purity : Regular HPLC monitoring to detect degradation products (e.g., decarboxylation) .
What regulatory guidelines apply to preclinical studies involving this compound?
Level: Advanced
Answer:
- Safety protocols : Follow OSHA/GHS guidelines for handling irritants (e.g., carboxylic acids); refer to SDS data for toxicity .
- FDA compliance : Document synthesis and purity according to ICH Q3A/B standards for Investigational New Drug (IND) applications .
- Ethical approval : Ensure institutional review board (IRB) clearance for animal or human cell line studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
